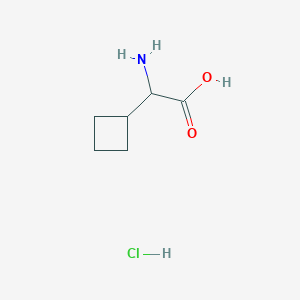![molecular formula C12H11BrN2O3 B1441748 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1274935-24-8](/img/structure/B1441748.png)
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11BrN2O3 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Improved Synthesis Methodologies
Researchers have developed improved synthesis methodologies for pyrazole derivatives, demonstrating enhanced yields and efficiencies. For instance, Dong (2011) reported a synthesis route for 1H-pyrazole-4-carboxylic acid with a significantly increased yield, highlighting the potential for more efficient production of similar compounds C. Dong.
Synthesis of Condensed Pyrazoles
The synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions has been explored, showing the utility of ethyl triflyloxy-1H-pyrazole-4-carboxylates as precursors. This approach enables the production of various condensed pyrazole structures, which could be of interest in materials science and pharmaceutical research Eglė Arbačiauskienė et al..
Novel Pyrazole Derivatives with Potential Applications
Research into the synthesis of novel pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, has shown these compounds to possess promising optical nonlinearity, suggesting potential applications in optical limiting technologies B. Chandrakantha et al..
Electrochemiluminescence (ECL) Applications
The synthesis of pyrazolecarboxylic metal-organic frameworks demonstrates significant electrochemiluminescence (ECL), indicating potential for use in sensing and light-emitting devices. This work showcases the application of pyrazole derivatives in developing materials with unique electronic and optical properties C. Feng et al..
Structural and Spectral Investigations
Studies on the structural and spectral properties of pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide valuable insights into their chemical characteristics. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains S. Viveka et al..
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-1-3-11(4-2-10)18-6-5-15-8-9(7-14-15)12(16)17/h1-4,7-8H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHEVWBQJWYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
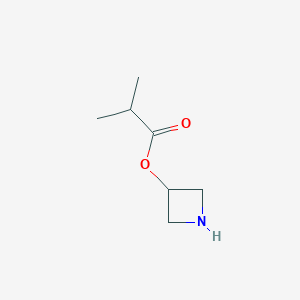
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)

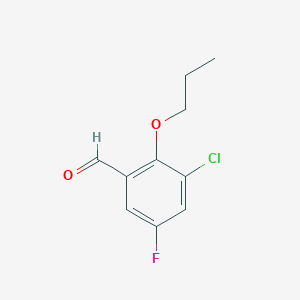
![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)


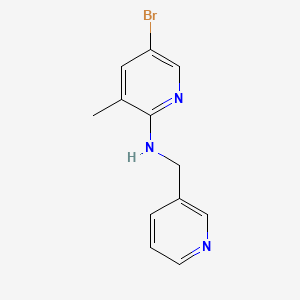
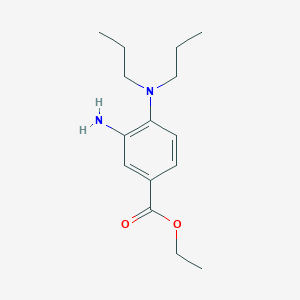
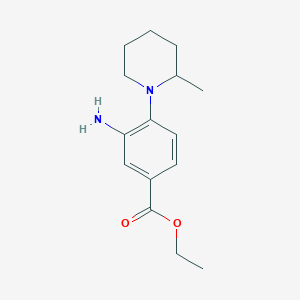
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)
